molecular formula C19H14N4O3S3 B2382418 Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351590-72-1

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2382418
CAS No.: 1351590-72-1
M. Wt: 442.53
InChI Key: UCERXNIEEVPKCI-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole-2-carboxamido group at position 5 and a benzylthioacetate moiety at position 2. This structure combines two pharmacologically significant heterocycles: 1,3,4-thiadiazole (known for antimicrobial, antitumor, and anticonvulsant properties) and benzo[d]thiazole (associated with neuroprotective and antiproliferative activities) . The compound’s synthesis likely involves coupling reactions between thiol-containing thiadiazole intermediates and activated esters or halides, followed by purification via chromatography or crystallization.

Properties

IUPAC Name

benzyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S3/c24-15(26-10-12-6-2-1-3-7-12)11-27-19-23-22-18(29-19)21-16(25)17-20-13-8-4-5-9-14(13)28-17/h1-9H,10-11H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERXNIEEVPKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) bridge connecting the thiadiazole and acetate moieties undergoes nucleophilic substitution under basic conditions. Key findings:

  • Replacement with thiols : Reacts with aromatic/aliphatic thiols (e.g., 5-phenyl-1,3,4-thiadiazole-2-thiol) in acetone with K₂CO₃ (40°C, 12–18 hrs), yielding substituted thiadiazole derivatives (60–85% yields) .

  • Halogen displacement : The benzyl ester’s α-position participates in SN2 reactions with halides (e.g., bromoacetophenone), forming extended carbon chains under mild conditions.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in cycloaddition and coupling reactions:

  • 1,3-Dipolar cycloaddition : Reacts with nitrile oxides in ethanol at reflux to form triazole-fused hybrids. Triethylamine catalysis enhances regioselectivity.

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at the 5-position (70–78% yields) .

Ester Hydrolysis and Derivatization

The benzyl ester undergoes selective hydrolysis:

Reaction ConditionProductYieldSource
NaOH (1M), EtOH/H₂O, 60°CCarboxylic acid derivative92%
H₂SO₄ (cat.), MeOH, refluxMethyl ester analog85%
LiAlH₄, THF, 0°C → RTAlcohol derivative68%

Amide Bond Reactivity

The benzo[d]thiazole-2-carboxamide group participates in:

  • Hydrolysis : Concentrated HCl (110°C, 6 hrs) cleaves the amide bond, yielding benzo[d]thiazole-2-carboxylic acid and the thiadiazol-2-amine fragment .

  • Condensation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in AcOH/HCl to form Schiff bases (72% yield) .

Oxidative Transformations

  • Thioether oxidation : H₂O₂/AcOH oxidizes the thioether to sulfone (-SO₂-), altering electronic properties (88% yield) .

  • Aromatic electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the benzothiazole’s 4-position due to electron-donating effects of the thiadiazole .

Stability Under Pharmacological Conditions

ConditionDegradation PathwayHalf-LifeSource
pH 1.2 (simulated gastric)Ester hydrolysis → carboxylic acid2.1 hrs
pH 7.4 (physiological)Thioether oxidation → sulfone48 hrs
UV light (254 nm)Photodegradation of thiadiazole15 min

Mechanistic Insights

  • Cycloaddition : Proceeds via a concerted mechanism with inverse electron demand, favored by the electron-deficient thiadiazole ring.

  • Nucleophilic substitution : Follows an SNAr pathway at the thiadiazole’s 2-position, facilitated by the electron-withdrawing carboxamide group .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of benzothiazole and thiadiazole exhibit promising antibacterial properties. For instance, compounds similar to Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate have been evaluated for their efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VISA). These compounds act as inhibitors of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Antimycobacterial Properties

The compound's structural features suggest potential applications against mycobacterial infections, particularly tuberculosis. Research has focused on synthesizing various analogs to enhance their activity against Mycobacterium tuberculosis. The incorporation of benzothiazole and thiadiazole moieties has been linked to improved biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the effectiveness of this compound. Modifications in the chemical structure can lead to variations in biological activity. For example:

  • N-Alkylation : Altering the alkyl groups on the carboxamide can enhance solubility and maintain potent inhibition against target enzymes .
  • Bioisosteric Replacement : Substituting functional groups while retaining biological activity is a strategy employed to improve pharmacokinetic properties without compromising efficacy .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound possess significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These studies highlight the compound's potential as a lead candidate for developing new antibiotics .

In Vivo Efficacy

Animal model studies have shown that certain derivatives effectively reduce bacterial load in infected tissues, suggesting their potential for therapeutic use in treating severe bacterial infections. The optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for advancing these compounds into clinical trials .

Data Table: Summary of Research Findings

Study FocusFindingsReferences
Antibacterial ActivityEffective against MRSA and VISA strains
Antimycobacterial PropertiesPotential against Mycobacterium tuberculosis
Structure ModificationsImproved solubility through N-Alkylation
In Vitro EfficacySignificant activity against ESKAPE pathogens
In Vivo EfficacyReduces bacterial load in animal models

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related 1,3,4-thiadiazole derivatives are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Biological Activity Source
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate 1,3,4-Thiadiazole Benzo[d]thiazole-2-carboxamido, benzylthioacetate N/A N/A Hypothesized antitumor/antifungal Structural inference
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4a) 1,3,4-Thiadiazole Benzo[d]thiazol-2-yl, phenylureido 79 273–275 Antiproliferative (in vitro)
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 1,3,4-Thiadiazole 4-Methoxybenzamido, ethylthioacetate N/A N/A Low cytotoxic activity (<10%)
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) 1,3,4-Thiadiazole Benzo[d]oxazol-2-ylthio, p-tolyl 56 248–249 Neuroprotective (hypothesized)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole 2,4-Dichlorobenzylthio, 4-fluorophenylurea N/A N/A Anticonvulsant (ED50 = 0.65 μmol/kg)

Key Observations

Structural Variations and Bioactivity: The benzo[d]thiazole moiety in the target compound may enhance antiproliferative activity compared to benzo[d]oxazole derivatives (e.g., compound 5o), as seen in compound 4a’s notable in vitro activity . Ureido substituents (e.g., in 4a and anticonvulsant analogs) correlate with high bioactivity, whereas ester groups (e.g., ethylthioacetate in compound 44) may reduce efficacy, as observed in low cytotoxic activity .

The target compound’s benzyl ester group might enhance lipophilicity compared to ethyl esters (e.g., compound 44) . Yields for analogs range from 56% to 88%, with benzylthio-containing derivatives (e.g., 5h in ) showing higher yields (88%), possibly due to favorable reaction kinetics .

Biological Activity Trends: Antifungal Potential: Thiadiazole-thiol derivatives (e.g., ’s oxadiazole-thiadiazole hybrids) inhibit ergosterol biosynthesis in Candida, suggesting the target compound’s thioacetate group could confer similar effects . Antitumor Activity: Benzo[d]thiazole-thiadiazole hybrids (e.g., 4a–4j in ) exhibit antiproliferative effects, likely via kinase inhibition or DNA intercalation. The target compound’s lack of a ureido group may shift its mechanism compared to these analogs .

Biological Activity

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a benzothiazole ring and a thiadiazole ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H14N4O2S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

Synthesis Methods:
The synthesis typically involves several key steps:

  • Formation of Benzothiazole Ring: Cyclization of 2-aminothiophenol with carboxylic acids.
  • Formation of Thiadiazole Ring: Reaction of thiosemicarbazide with carboxylic acids.
  • Coupling Reactions: Linking the benzothiazole and thiadiazole via thioether.
  • Esterification: Finalizing the structure through esterification with benzyl alcohol.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antifungal Activity: The compound has shown efficacy against fungi such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. by inhibiting their growth through disruption of biochemical pathways essential for their survival.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activities. For instance:

  • Inhibition of Kinases: Compounds derived from benzothiazoles have been shown to inhibit kinases such as VEGFR-2 and BRAF, which are critical in cancer progression. Specific derivatives have reported IC50 values in the nanomolar range, indicating potent activity against cancer cell lines .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity: Studies have demonstrated that it possesses significant antimicrobial activity against a variety of bacteria and fungi, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects:

  • Mechanism Insights: The anti-inflammatory action may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity Assessment:
    • A study evaluated various benzothiazole derivatives for their anticancer properties, revealing that certain substitutions significantly enhance their potency against specific cancer types .
  • Neurotoxicity Evaluation:
    • Research on similar compounds indicated low neurotoxicity alongside effective anticonvulsant activity, suggesting a favorable safety profile for future therapeutic applications .
  • Structure-Activity Relationship (SAR):
    • Investigations into the SAR of benzothiazole derivatives highlight that modifications at specific positions can drastically alter biological activity, underscoring the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound ClassBiological ActivityNotable Features
Benzothiazole DerivativesAnticancer, AntimicrobialBroad spectrum of activity
Thiadiazole DerivativesAntiviral, AntifungalUnique electronic properties
Benzyl EstersEnhanced solubilityImproved bioavailability

Q & A

Q. How can molecular modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify essential features (e.g., hydrogen bond donors at C2 of thiadiazole) .
  • ADMET Prediction : Apply QikProp to optimize logP (<3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration or reduced hepatotoxicity .

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